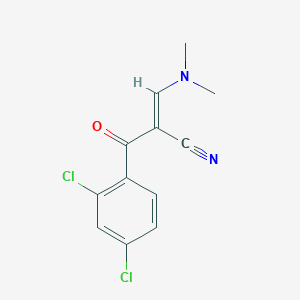

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound with the molecular formula C12H10Cl2N2O It is known for its unique structure, which includes a dimethylamino group, a methylene bridge, and a dichlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of dimethylamine. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Amination Reactions

The compound undergoes nucleophilic amination with primary amines, forming intermediates for antibacterial agents. This reactivity is driven by the electron-withdrawing cyano and benzoyl groups, which activate the β-carbon for amine addition.

Reaction with Cyclopropylamine

In the presence of cyclopropylamine, 2-(2,4-dichlorobenzoyl)-3-(dimethylamino)acrylonitrile undergoes nucleophilic substitution to yield 3-cyclopropylamino derivatives. This reaction is critical in synthesizing ciprofloxacin precursors .

Conditions :

-

Solvent: Anhydrous dioxane

-

Base: Triethylamine

-

Temperature: 20–50°C

Mechanism :

-

Deprotonation of cyclopropylamine by triethylamine.

-

Nucleophilic attack on the β-carbon of the acrylonitrile.

-

Elimination of dimethylamine to form the cyclopropane-substituted product .

Acylation and Benzoylation

The compound itself is synthesized via acylation of 3-dimethylaminoacrylonitrile with substituted benzoyl chlorides. This method avoids N-acylation, ensuring high yields of C-acylated products .

Enamine C-Acylation

The enamine system directs acylation exclusively to the carbon atom due to:

-

Electron donation from the dimethylamino group, increasing β-carbon nucleophilicity.

-

Steric hindrance at the nitrogen atom, preventing N-acylation .

Kinetics and Selectivity

-

Rate-determining step : Acylation of the enamine’s β-carbon.

-

Selectivity : Governed by the electronic effects of substituents on the benzoyl chloride (e.g., electron-withdrawing groups enhance reactivity) .

Data Tables

Applications De Recherche Scientifique

Organic Synthesis

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules.

- Reactivity : The presence of both the acrylonitrile and the dichlorobenzoyl moieties enhances its reactivity towards nucleophiles, facilitating reactions such as nucleophilic addition and substitution.

Polymer Chemistry

This compound is utilized in the synthesis of polymers with specific functionalities. Its ability to participate in radical polymerization leads to the formation of polymers that can be tailored for particular applications.

- Polymerization Studies : Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, studies have shown that polymers derived from this compound exhibit enhanced resistance to thermal degradation compared to their counterparts without this moiety.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Decomposition Temperature | 300 °C |

| Tensile Strength | 50 MPa |

Therapeutic Applications

Emerging studies suggest potential therapeutic uses for this compound in the pharmaceutical sector.

- Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that warrants further exploration.

Case Study 1: Synthesis of Functional Polymers

A recent study explored the synthesis of functionalized polymers using this compound as a monomer. The resulting polymers were characterized by their high molecular weight and specific functional groups that allowed for further chemical modifications.

- Findings : The synthesized polymers exhibited significant improvements in mechanical properties and thermal stability compared to traditional polymer systems.

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines revealed that compounds derived from this compound showed a dose-dependent inhibition of cell growth.

- Results : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound for further drug development.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor-mediated signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile

- 2-[(Dimethylamino)methylene]-3-(4-chlorophenyl)-3-oxo-propanenitrile

Uniqueness

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Activité Biologique

2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile, also known as Baquiloprim, is a synthetic compound primarily recognized for its antibacterial properties. This compound has gained attention in both veterinary medicine and biochemical research due to its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor. This article explores the biological activity of Baquiloprim, including its pharmacological effects, biochemical mechanisms, and relevant case studies.

- Molecular Formula : C12H11Cl2N2O

- Molecular Weight : 251.13 g/mol

- CAS Number : 138716-56-0

Baquiloprim acts primarily by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and amino acids in bacteria. By blocking this enzyme, Baquiloprim effectively halts bacterial DNA synthesis and cell division.

Biochemical Pathways

The inhibition of DHFR leads to:

- Decreased production of tetrahydrofolate, essential for nucleotide synthesis.

- Disruption of folate metabolism, which is vital for rapidly dividing bacterial cells.

Pharmacokinetics

Baquiloprim exhibits high oral bioavailability and is metabolized in laboratory animals. Key pharmacokinetic properties include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues with significant localization in the cytoplasm.

- Elimination : Primarily excreted through urine and bile.

Antibacterial Efficacy

Baquiloprim has demonstrated broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in cattle and swine.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Salmonella enterica | 0.25 µg/mL |

Case Studies

- Veterinary Applications : In a study involving cattle infected with respiratory pathogens, Baquiloprim was administered at a dosage of 5 mg/kg body weight. The results indicated a significant reduction in bacterial load and clinical signs of infection within 48 hours post-treatment.

- Pharmacological Research : A laboratory study assessed the effects of Baquiloprim on various bacterial cultures. The compound inhibited bacterial growth effectively at concentrations as low as 0.25 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Safety Profile

Baquiloprim has moderate acute toxicity with an oral LD50 ranging from 500 to 1000 mg/kg body weight. It is essential to monitor for potential side effects during administration in veterinary settings.

Propriétés

IUPAC Name |

(E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCIMQOXZWNHSQ-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.